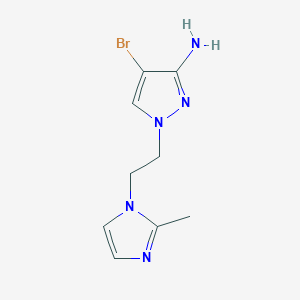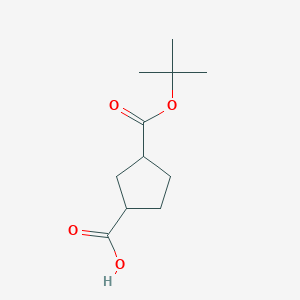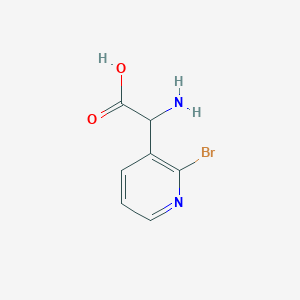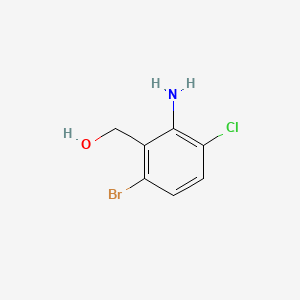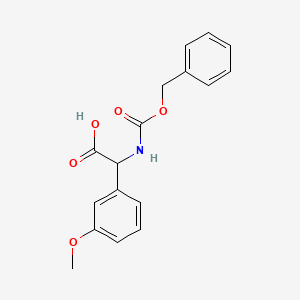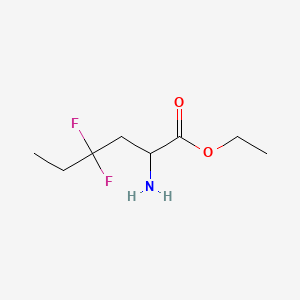
Ethyl 2-amino-4,4-difluorohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4,4-difluorohexanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the fourth carbon of the hexanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,4-difluorohexanoate typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4,4-difluorohexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydrazones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydroxylamine or hydrazine under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
Ethyl 2-amino-4,4-difluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl 2-amino-4,4-difluorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 2,2-difluorohexanoate: Similar structure but lacks the amino group.
Methyl 2-amino-4,5-difluorobenzoate: Contains a benzene ring instead of a hexanoate chain.
Uniqueness
Ethyl 2-amino-4,4-difluorohexanoate is unique due to the presence of both an amino group and two fluorine atoms on the same carbon, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H15F2NO2 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 2-amino-4,4-difluorohexanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-3-8(9,10)5-6(11)7(12)13-4-2/h6H,3-5,11H2,1-2H3 |
InChIキー |
AEJHUJMVAICDSG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(=O)OCC)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


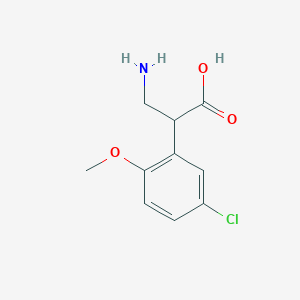
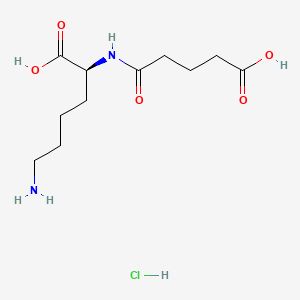
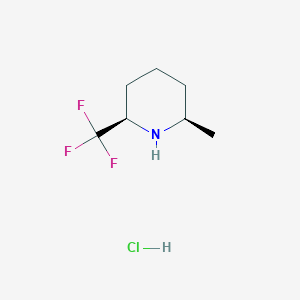
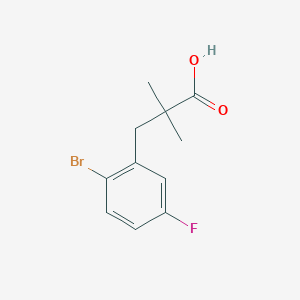
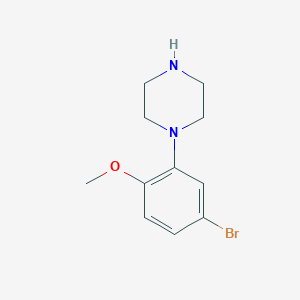
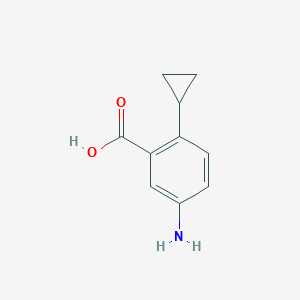
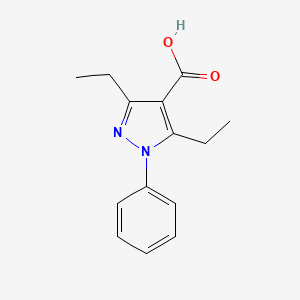
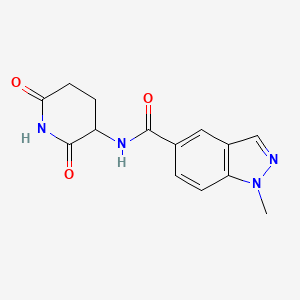
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)
